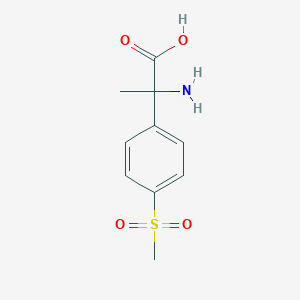
2-Amino-2-(4-methanesulfonylphenyl)propanoic acid
Übersicht
Beschreibung
2-Amino-2-(4-methanesulfonylphenyl)propanoic acid , also known by its IUPAC name 2-[4-(methylsulfonyl)phenyl]alanine , is a chemical compound with the molecular formula C10H13NO4S . It is a white powder with a molecular weight of 243.28 g/mol . The compound’s structure consists of an amino acid backbone modified by the addition of a methylsulfonyl group to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
GABA B Receptor Antagonism
The compound has been identified as a weak specific antagonist of the GABA B receptor, contributing to research in neuropharmacology. Its sulfonic acid variant showed stronger antagonist properties compared to its phosphonic and carboxylic counterparts (Abbenante, Hughes, & Prager, 1997).
Dual Inhibitors of Cyclooxygenases and Lipoxygenases
A group of acrylic acids, including variants of 2-amino-2-(4-methanesulfonylphenyl)propanoic acid, were synthesized as potential dual inhibitors of COX-2 and 5-LOX. This suggests its application in developing new anti-inflammatory agents (Moreau, Chen, Rao, & Knaus, 2006).
Synthesis of Benzoxazoles
Methanesulfonic acid, a related compound, has been utilized as an effective catalyst in the one-pot synthesis of benzoxazoles, highlighting its role in facilitating novel synthetic pathways (Kumar, Rudrawar, & Chakraborti, 2008).
Fluorescence Derivatisation of Amino Acids
The compound was used in conjugation with amino acids to evaluate its potential as a fluorescent derivatizing reagent, indicating its usefulness in bioanalytical chemistry (Frade, Barros, Moura, & Gonçalves, 2007).
Enzymatic Reactions
It is involved in enzymatic reactions, notably with L-amino acid oxidase and glutamine transaminase, demonstrating its relevance in biochemical studies and potential therapeutic applications (Cooper, Stephani, & Meister, 1976).
Hydrogels Functional Modification
This compound has been utilized in the modification of poly vinyl alcohol/acrylic acid hydrogels, indicating its application in material science, particularly for medical applications due to its antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Eigenschaften
IUPAC Name |
2-amino-2-(4-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(11,9(12)13)7-3-5-8(6-4-7)16(2,14)15/h3-6H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYKPEXSYCFJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(4-Ethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3082791.png)
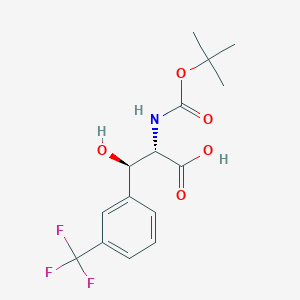
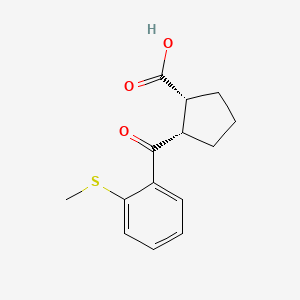


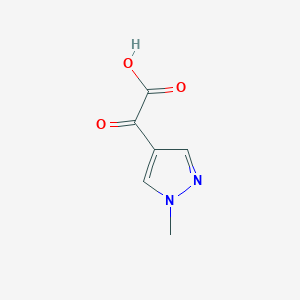

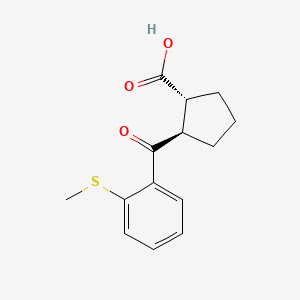
![[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3082867.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)
